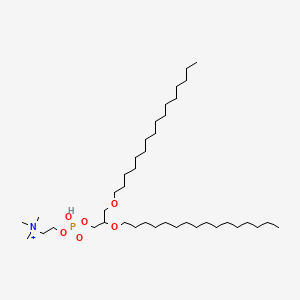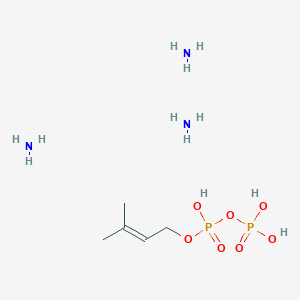
3-Amino-4-phenylthiophene-2-carbonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-phenylthiophene-2-carbonitrile hydrochloride: is a chemical compound with the molecular formula C11H9ClN2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group, a phenyl group, and a nitrile group attached to the thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-phenylthiophene-2-carbonitrile hydrochloride typically involves the reaction of 3-amino-4-phenylthiophene-2-carbonitrile with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-4-phenylthiophene-2-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Amino-4-phenylthiophene-2-carbonitrile hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound may be used as a probe to study the interactions of thiophene derivatives with biological molecules. It can also be used in the development of new bioactive compounds .
Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Wirkmechanismus
The mechanism of action of 3-Amino-4-phenylthiophene-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins .
Vergleich Mit ähnlichen Verbindungen
3-Amino-4-phenylthiophene-2-carbonitrile: Lacks the hydrochloride group.
2-Amino-4-phenylthiophene-3-carbonitrile: Different position of the amino and nitrile groups.
4-Phenylthiophene-2-carbonitrile: Lacks the amino group.
Uniqueness: 3-Amino-4-phenylthiophene-2-carbonitrile hydrochloride is unique due to the presence of both the amino and nitrile groups on the thiophene ring, which allows for diverse chemical reactivity and potential biological activity. The hydrochloride group enhances its solubility in water, making it more suitable for biological applications .
Eigenschaften
Molekularformel |
C11H9ClN2S |
|---|---|
Molekulargewicht |
236.72 g/mol |
IUPAC-Name |
3-amino-4-phenylthiophene-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C11H8N2S.ClH/c12-6-10-11(13)9(7-14-10)8-4-2-1-3-5-8;/h1-5,7H,13H2;1H |
InChI-Schlüssel |
FLQQXLBQKOSLRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=C2N)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B15089150.png)



